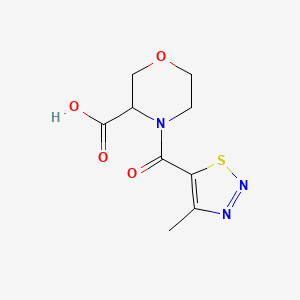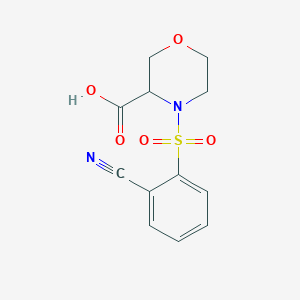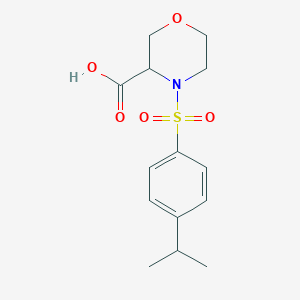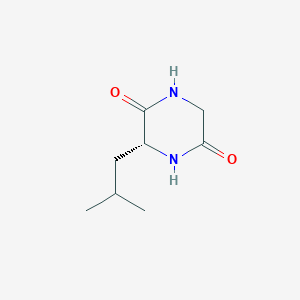![molecular formula C13H15ClF3NO B7581080 1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one](/img/structure/B7581080.png)
1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one, also known as 4-Chloro-alpha-PVP or 4-Cl-PVP, is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that acts as a potent stimulant, and it has gained popularity among recreational drug users due to its euphoric and hallucinogenic effects. However, 4-Cl-PVP is not approved for human consumption and is classified as a Schedule I controlled substance in many countries.
Advantages and Limitations for Lab Experiments
The use of 4-Cl-PVP in laboratory experiments has several advantages and limitations. It is a readily available and affordable substance that can be used to study the effects of stimulants on the brain and behavior. However, its potency and potential for abuse make it a challenging substance to work with, and caution must be taken when handling and administering it. Additionally, the lack of standardized protocols for its use in research can make it difficult to compare results across studies.
Future Directions
There are several potential future directions for research on 4-Cl-PVP. One area of interest is its potential therapeutic applications, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Another area of research is the development of new analogs with improved pharmacological properties and reduced toxicity. Additionally, there is a need for further studies on the long-term effects of 4-Cl-PVP on human health and behavior.
Conclusion
In conclusion, 1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one is a synthetic cathinone that has gained popularity among recreational drug users due to its psychoactive effects. However, its use is not approved for human consumption, and it is classified as a controlled substance in many countries. Scientific research on 4-Cl-PVP has focused on its pharmacological properties, potential therapeutic applications, and potential risks to human health. Further research is needed to fully understand the effects of this substance and its potential for harm.
Synthesis Methods
The synthesis of 4-Cl-PVP involves the reaction of 4-chloroacetophenone with methylamine and 3,3,3-trifluoropropylamine in the presence of a catalyst such as sodium cyanoborohydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. The purity and yield of the synthesis can be optimized by using different reaction conditions and purification methods.
Scientific Research Applications
4-Cl-PVP has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects
The use of 4-Cl-PVP has been associated with a range of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, induce hyperthermia, and cause neurotoxicity in the brain. In humans, it has been reported to cause euphoria, increased energy, and heightened sensory perception. However, the long-term effects of 4-Cl-PVP on human health are not well understood, and further research is needed to assess its safety and potential risks.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO/c1-18(9-7-13(15,16)17)8-6-12(19)10-2-4-11(14)5-3-10/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYLPIUWVJUKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)C1=CC=C(C=C1)Cl)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)




![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)

![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581066.png)

![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581079.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581083.png)

